

CH7233163 Demonstrates Potent and Broad Activity Against Osimertinib-Resistant EGFR Mutations

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Compound of Interest		
Compound Name:	CH7233163	
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A comprehensive analysis of preclinical data reveals the promising cross-resistance profile of **CH7233163**, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). In various EGFR-mutant non-small cell lung cancer (NSCLC) cell lines, **CH7233163** shows significant potency, particularly against the challenging Del19/T790M/C797S triple mutation that confers resistance to the third-generation inhibitor, osimertinib.

CH7233163 is a non-covalent, ATP-competitive inhibitor of the EGFR tyrosine kinase[1][2]. Preclinical studies highlight its efficacy in overcoming resistance mechanisms that limit the durability of current EGFR-targeted therapies. This guide provides a comparative overview of the cross-resistance profile of CH7233163 against other widely used EGFR inhibitors, supported by experimental data and detailed methodologies.

Comparative Efficacy in EGFR-Mutant Cell Lines

The inhibitory activity of **CH7233163** and other EGFR TKIs has been evaluated across a panel of NSCLC cell lines harboring various EGFR mutations. The data, summarized in the tables below, demonstrate the superior potency of **CH7233163** against cell lines with the osimertinibresistant C797S mutation.

Inhibitory Concentration (IC50) Values in Biochemical Assays



EGFR Mutant	CH7233163 (nM)	Osimertinib (nM)	EAI-045 (nM)	
Del19/T790M/C797S	0.28[3][4][5]	>1000[4]	>1000[3][4][5]	
L858R/T790M/C797S	0.25[3]	-	-	
Del19	0.17[3]	-	-	
L858R	0.41[3]	11.44[6]	19[7]	
Del19/T790M	0.23[3]	-	-	
L858R/T790M	0.23[3]	11.44[6]	2[7]	
Wild-Type (WT)	1.8[4]	493.8[6]	1900[7]	

Table 1: Comparative IC50 values of **CH7233163**, Osimertinib, and EAI-045 against various EGFR mutations in cell-free biochemical assays. Values represent the concentration required for 50% inhibition of kinase activity. A lower value indicates greater potency.

Anti-proliferative Activity in Cell-Based Assays



Cell Line	EGFR Mutation	CH72331 63 IC50 (nM)	Osimertin ib IC50 (nM)	Gefitinib IC50 (nM)	Erlotinib IC50 (nM)	Afatinib IC50 (nM)
Del19/T79 0M/C797S _NIH3T3	Del19/T79 0M/C797S	20[2][4]	-	-	-	-
L858R/T79 0M/C797S _NIH3T3	L858R/T79 0M/C797S	45[3]	-	-	-	-
NCI-H1975	L858R/T79 0M	-	5[1]	>4000[8]	>20000[9]	57[1]
PC-9	Del19	-	13[1]	77.26[8]	7[1]	0.8[1]
HCC827	Del19	-	-	13.06[8]	-	-
H3255	L858R	-	-	3[10]	12[1]	0.3[1]
A431	Wild-Type	1200[4]	-	-	-	-

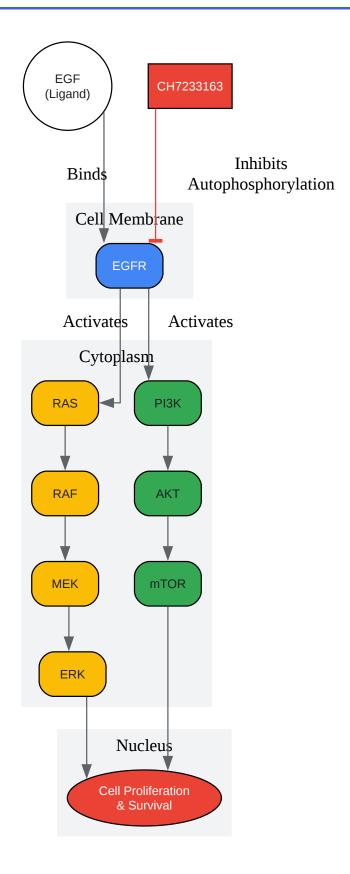
Table 2: Comparative anti-proliferative IC50 values of various EGFR inhibitors in different EGFR-mutant and wild-type cell lines. Values represent the concentration required to inhibit cell growth by 50%. A lower value indicates greater potency.

The data clearly indicates that **CH7233163** is highly potent against the Del19/T790M/C797S and L858R/T790M/C797S triple mutations, which are resistant to osimertinib and other earlier-generation TKIs[3][4][5]. Furthermore, **CH7233163** maintains potent activity against common activating mutations (Del19, L858R) and the T790M resistance mutation, while demonstrating significantly less activity against wild-type EGFR, suggesting a favorable therapeutic window[3] [4].

Signaling Pathway and Experimental Workflow

The efficacy of **CH7233163** is rooted in its ability to inhibit the autophosphorylation of the EGFR, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways[11].



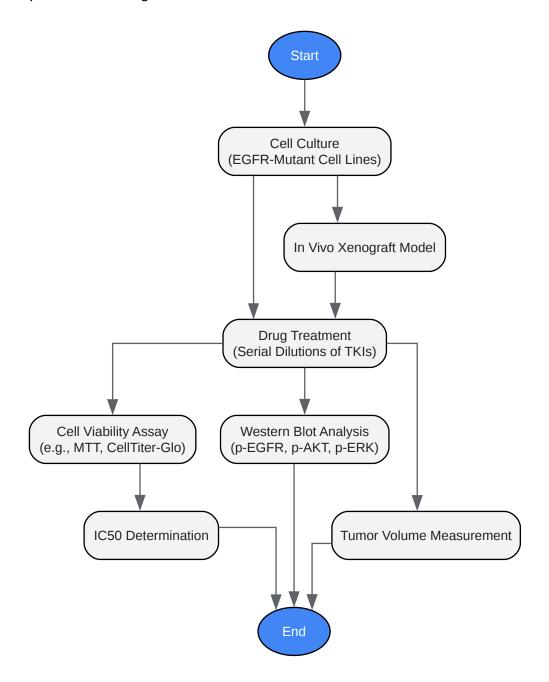


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EGFR Signaling Pathway and Inhibition by CH7233163.



The evaluation of **CH7233163**'s cross-resistance profile involves a series of standardized preclinical experiments. The general workflow for these assessments is outlined below.



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General Experimental Workflow for TKI Evaluation.

Experimental Protocols



Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

- Cell Seeding: EGFR-mutant NSCLC cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to attach overnight[12].
- Compound Treatment: Cells are treated with serial dilutions of CH7233163 or other EGFR inhibitors for 72 hours[12].
- MTT Reagent Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals[11].
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO) [11].
- Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.

- Cell Treatment and Lysis: Cells are treated with the EGFR inhibitors for a specified time, then washed with ice-cold PBS and lysed with a lysis buffer containing phosphatase and protease inhibitors[13].
- Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay[13].



- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane[14].
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies
 against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), and
 phosphorylated ERK (p-ERK), followed by incubation with HRP-conjugated secondary
 antibodies[14].
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system[13].

In Vivo Mouse Xenograft Model

This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.

- Cell Implantation: Athymic nude mice are subcutaneously injected with EGFR-mutant NSCLC cells[15][16].
- Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~200 mm³)[15].
- Drug Administration: Mice are randomized into treatment groups and administered
 CH7233163 or a vehicle control, typically via oral gavage, on a daily schedule[15].
- Tumor Measurement: Tumor volume is measured regularly (e.g., every 3 days) using calipers[15].
- Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

In conclusion, **CH7233163** demonstrates a highly promising cross-resistance profile, with potent activity against a wide range of EGFR mutations, including those that confer resistance to current third-generation TKIs. Its selectivity for mutant over wild-type EGFR suggests the potential for a favorable safety profile. These preclinical findings strongly support the further clinical development of **CH7233163** as a valuable therapeutic option for patients with EGFR-mutant NSCLC who have developed resistance to osimertinib.



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